N-Methyl-N-(1-methylethyl)butanamide
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C8H17NO/c1-5-6-8(10)9(4)7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
LUCPPJKVMUVRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Conventional Synthetic Route
The most widely reported and industrially relevant method for synthesizing N-Methyl-N-(1-methylethyl)butanamide involves the acylation of N-methylisopropylamine with butanoyl chloride. This reaction is typically performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.
$$
\text{Butanoyl chloride} + \text{N-methylisopropylamine} \xrightarrow[\text{base}]{\text{anhydrous}} \text{this compound} + \text{HCl}
$$
- Reagents: Butanoyl chloride, N-methylisopropylamine
- Base: Triethylamine or other organic bases to neutralize HCl formed
- Conditions: Anhydrous environment, controlled temperature to optimize yield
- By-product: Hydrogen chloride (HCl), typically neutralized by base.
Industrial Scale Production
In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency and product purity. The process parameters such as temperature, pressure, and catalyst presence are optimized to increase yield and minimize side reactions.
- Catalysts: While no specific catalyst is always required for the acylation, bases like triethylamine serve to scavenge HCl and can be considered catalytic in maintaining reaction conditions.
- Temperature Control: Typically maintained to prevent decomposition or side reactions, often between 0–50°C.
- Pressure: Usually atmospheric, but controlled pressure can be applied for process intensification.
Alternative and Related Synthetic Methods
Although direct acylation is the primary route, related amide synthesis methods from literature and patents provide insights into alternative approaches for similar amides, which might be adapted for this compound.
Hydrolysis of Aminonitriles (Related Amide Synthesis)
A patent describing the preparation of S-2-amino-butanamide via hydrolysis of 2-aminobutyronitrile shows a two-step process involving:
- Step 1: Synthesis of 2-aminobutyronitrile from ammonia, positive propionic aldehyde, and a catalyst (e.g., Blausure).
- Step 2: Hydrolysis of 2-aminobutyronitrile under catalytic conditions (acetone and alkali) to yield the amide.
While this patent is specific to S-2-amino-butanamide, the principle of nitrile hydrolysis to amides under mild conditions can be adapted for related amides, potentially including N-substituted butanamides.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 0–50°C | Controls reaction rate and side reactions |
| Pressure | Atmospheric to 0.1 MPa | Usually atmospheric; slight pressure possible for intensification |
| Solvent | Anhydrous organic solvents | Prevents hydrolysis of acyl chloride |
| Base (Scavenger) | Triethylamine (1-1.5 eq) | Neutralizes HCl byproduct |
| Reaction Time | 1–8 hours | Depends on scale and reactor design |
Chemical Reaction Analysis
Reaction Type
- Nucleophilic Acyl Substitution: The nitrogen of N-methylisopropylamine attacks the carbonyl carbon of butanoyl chloride, displacing chloride ion and forming the amide bond.
Side Reactions
- Hydrolysis of butanoyl chloride to butanoic acid if moisture is present.
- Formation of HCl, which can catalyze side reactions or degrade product unless scavenged.
Purification
- Typically involves aqueous workup to remove salts and excess amine.
- Organic layer drying and distillation or crystallization to isolate pure amide.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-Methyl-N-(1-methylethyl)butanamide, also known as N-Isopropyl-N-methylbutanamide, is a chemical compound with the molecular formula . It has a molecular weight of 143.227 .
Physical and Chemical Properties
This compound has a density of approximately 0.9±0.1 g/cm3 . The boiling point is around 200.0±8.0 °C at 760 mmHg, and its flash point is approximately 73.6±9.6 °C . The vapor pressure is estimated at 0.3±0.4 mmHg at 25°C, with an index of refraction of 1.431 .
Potential Applications
- Fragrance Compound: N, N-disubstituted amides, including those similar in structure to this compound, are novel fragrance compounds with desirable fragrance properties . These amides can possess interesting, pleasant, or attractive fragrance or odor properties, typically described as fruity or cassis-like . One such amide, 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide (compound 1), exhibits desirable odor properties described as tropical fruit and cassis .
- Insect Repellency: Compound 1, which shares structural similarities with this compound, has excellent insect repellent properties, comparable to N-N-diethyl-m-toluamide (DET) .
- Substantivity Properties: Compound 1 also demonstrates good cloth and hair substantivity, with good substantivity on wet cloth and moderate substantivity on dry cloth .
- Use in Perfumes and Perfumed Products: The invention covers a perfume comprising one or more amides of the invention in an olfactively effective amount . The invention also covers a perfumed product comprising one or more amides of the invention .
- Other potential applications: this compound may have applications as a food additive .
Safety and Toxicity
- Acute Oral Toxicity: The notified chemical was found to be harmful in rats in an acute oral toxicity study .
- Repeated Dose Oral Toxicity: In a 14-week study in rats, a no observed effect level (NOEL) was established as 5 mg/kg bw/day based on histopathological lesions in the kidneys of male rats .
- Genotoxicity: The notified chemical was found to be non-mutagenic with or without metabolic activation in a standard Ames assay .
- Toxicity for Reproduction: In a study of reproductive and teratogenic toxicity in rats, the notified chemical showed no reproductive effects or fetal abnormalities at doses up to 100 mg/kg bw/day .
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methylethyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-Methyl-N-(1-methylethyl)butanamide, highlighting differences in substituents, molecular weight, and applications:
Key Observations:
The fluoro and oxo groups in 2-Fluoro-N,N-bis(1-methylethyl)-3-oxobutanamide introduce electronegative and electron-withdrawing effects, making it suitable for nucleophilic substitution reactions .
Physicochemical Properties: The hydroxy-isopropylamino substituent in the hydrochloride derivative (from ) enhances solubility in polar solvents due to ionic character . The absence of bulky groups in this compound likely results in a lower boiling point (~238°C predicted for analogs) compared to phenyl-substituted derivatives .
Applications :
- Compounds with oxo groups (e.g., 3-Oxo-N,N-di(propan-2-yl)butanamide) are used as ligands in metal-catalyzed C–H functionalization, a property shared with other tertiary amides .
Research Findings and Data Gaps
Synthetic Pathways :
- Analogs like 3-Methyl-N-(2-phenylethyl)butanamide are synthesized via acyl chloride or carboxylic acid coupling with amines, a method applicable to the target compound .
For example, N-nitrosodimethylamine (a structurally unrelated nitrosamine) mandates respiratory protection due to toxicity, underscoring the need for careful handling of amides .
Analytical Characterization :
- Techniques such as ¹H/¹³C NMR, IR, and GC-MS (used for analogs in and ) are critical for confirming the structure and purity of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
